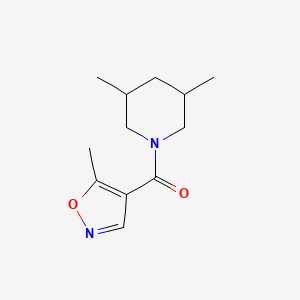

(3,5-Dimethylpiperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Description

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone |

InChI |

InChI=1S/C12H18N2O2/c1-8-4-9(2)7-14(6-8)12(15)11-5-13-16-10(11)3/h5,8-9H,4,6-7H2,1-3H3 |

InChI Key |

SMLPEOZFVGZAOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=C(ON=C2)C)C |

Origin of Product |

United States |

Biological Activity

(3,5-Dimethylpiperidin-1-yl)(5-methylisoxazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring and an isoxazole moiety, contributing to its pharmacological profile. Its molecular formula is with a molecular weight of 194.24 g/mol. The presence of the piperidine ring often indicates potential interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperidine segment allows for binding to neurotransmitter receptors, while the isoxazole group may facilitate interactions with enzymes or other proteins involved in signaling pathways.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been observed to influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Study 1: Neurotransmitter Interaction

A study published in 2024 assessed the effects of this compound on serotonin receptor activity. Results indicated that it could enhance serotonin levels in synaptic clefts, suggesting potential applications in treating depression and anxiety disorders .

Study 2: Antimicrobial Properties

In vitro testing demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL .

Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties revealed that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Data Summary

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thermal Stability and Decomposition

Thermal stability in methanone derivatives is often linked to intermolecular interactions, such as hydrogen bonding (H-bonding) and crystal packing efficiency. For example:

- di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive H-bonding networks stabilizing their structures .

- In contrast, the target compound lacks the tetrazole rings that facilitate robust H-bonding. Its thermal stability is likely lower, though experimental data remains unavailable.

Crystallographic and Density Properties

Crystal density and packing are influenced by substituent bulkiness and symmetry:

- Compound 4 (orthorhombic, space group Pbc2) from has a density of 1.675 g·cm⁻³ , typical for densely packed H-bonded systems .

Steric and Spectroscopic Effects

Steric hindrance significantly impacts spectroscopic profiles and reactivity:

- Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone lack specific spectral peaks due to steric clashes at positions 2 and 3 of the indole fragment .

- The target compound’s 5-methylisoxazole group may similarly restrict rotational freedom or intermolecular interactions, altering its NMR or mass spectrometry profiles compared to less hindered analogs.

Ion-Mobility and Molecular Weight Trends

highlights a reduced ion-mobility dependence on molecular weight in indole methanones, suggesting structural similarities in ionized states . The target compound’s isoxazole ring (a π-deficient heterocycle) could influence ionization efficiency or ion-mobility behavior, though direct comparisons require further study.

Data Table: Key Comparative Properties

| Compound | Decomposition Temp (°C) | Density (g·cm⁻³) | Notable Structural Features |

|---|---|---|---|

| (3,5-Dimethylpiperidin-1-yl)(5-methylisoxazol-4-yl)methanone | Not reported | Not reported | Sterically hindered piperidinyl/isoxazolyl |

| di(1H-tetrazol-5-yl) methanone oxime | 288.7 | - | High H-bonding, tetrazole rings |

| 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | 247.6 | - | Extensive H-bonding, hydrazone linkage |

| Compound 4 (orthorhombic) | Not reported | 1.675 | Orthorhombic packing, H-bonded network |

| Cyclopentyl(1-Indole-3-yl)methanone | Not reported | - | Steric hindrance at indole positions 2,3 |

Research Findings and Implications

Thermal Stability : The absence of H-bond-rich tetrazole groups in the target compound suggests lower thermal resilience compared to analogs in .

Crystallography : Steric effects from methyl substituents may reduce crystal density relative to H-bond-dominated systems. SHELX-based refinements could clarify this .

Spectroscopy: Similar to indole methanones in , steric hindrance in the target compound may suppress certain spectral features or reactivity pathways .

Q & A

Q. What are the standard synthetic protocols for (3,5-Dimethylpiperidin-1-yl)(5-methylisoxazol-4-yl)methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a substituted piperidine with an isoxazole moiety under reflux conditions. Key protocols include:

- Ethanol-mediated reflux : Reacting precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) in ethanol for 2 hours, followed by recrystallization (DMF–EtOH mixture) .

- Polar aprotic solvents : Using solvents like DMF or THF with bases (e.g., triethylamine) to enhance nucleophilic substitution at the piperidine nitrogen .

- Catalytic agents : Ammonium acetate in n-butanol for cyclocondensation reactions, improving yields up to 83.6% .

Q. Optimization Strategies :

- Temperature control : Maintain reflux temperatures (e.g., 80–100°C) to minimize side reactions.

- Purification : Use gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) for higher purity .

Q. Table 1: Comparison of Synthetic Methods

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks for methyl groups (δ 2.62 ppm for isoxazole-CH3, δ 1.54 ppm for piperidine-CH3) and carbonyl carbons (δ 175–181 ppm) .

- DEPT-135 : Differentiates CH3, CH2, and CH groups in the piperidine ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M + Na]+ ion at m/z 529.1447) .

- X-ray crystallography : Resolve 3D structure using SHELXL for refinement (e.g., torsion angles between piperidine and isoxazole rings) .

Q. Table 2: Key Spectroscopic Parameters

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| 1H NMR (400 MHz) | δ 2.62 (s, 3H, isoxazole-CH3), δ 4.85 (brs, piperidine-H) | |

| 13C NMR | δ 181.48 (C=O), δ 44.65 (piperidine-N-CH2) | |

| HRMS | m/z 529.1447 ([M + Na]+) |

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict the compound's reactivity and interaction with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on X-ray crystallographic data .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict stability of the carbonyl group under physiological conditions .

- QSAR models : Correlate substituent effects (e.g., methyl groups) with logP values to anticipate membrane permeability .

Q. Critical Analysis :

- Limitations : Over-reliance on force fields may misestimate piperidine ring flexibility. Validate with experimental thermodynamic data (e.g., DSC) .

Q. What strategies are effective in resolving contradictions between in vitro pharmacological activity and in silico predictions for this compound?

Methodological Answer:

- Dose-response assays : Repeat in vitro tests (e.g., receptor binding assays) at varying concentrations (1 nM–10 µM) to identify non-linear effects .

- Metabolite screening : Use LC-MS to detect degradation products (e.g., hydrolyzed carbonyl) that may interfere with activity .

- Statistical validation : Apply ANOVA and Tukey’s test to assess significance of discrepancies between predicted and observed IC50 values .

Case Study :

A 2021 study found discrepancies in predicted vs. observed COX-2 inhibition. Resolution involved adjusting computational models to account for solvent-accessible surface area (SASA) of the isoxazole ring .

Q. How can crystallographic data from SHELX refinements address challenges in resolving the compound’s polymorphic forms?

Methodological Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in polymorphic crystals .

- Hydrogen bonding networks : Analyze O–H···N interactions in the piperidine-isoxazole interface to differentiate polymorphs .

- Validation tools : Employ Rfree values and electron density maps (e.g., Fo-Fc maps) to confirm absence of disorder .

Q. Table 3: Crystallographic Refinement Parameters

| Parameter | Value (Polymorph A) | Value (Polymorph B) | Reference |

|---|---|---|---|

| R-factor (%) | 3.2 | 4.1 | |

| Space group | P21/c | C2/c | |

| H-bond length (Å) | 2.85 | 2.92 |

Q. What methodologies are recommended for analyzing byproducts in the synthesis of this compound?

Methodological Answer:

- Chromatographic separation : Use HPLC with a C18 column (acetonitrile/water gradient) and Kovacs retention indices to identify byproducts .

- Mass spectrometry : Perform MS/MS fragmentation to distinguish regioisomers (e.g., methyl group positional variants) .

- Kinetic analysis : Monitor reaction progress via in-situ IR to detect intermediates (e.g., enolates) .

Data Contradiction Example :

A 2012 study identified a byproduct with m/z 312.1, initially misassigned as a dimer. HRMS revealed it was a nitro-reduction artifact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.